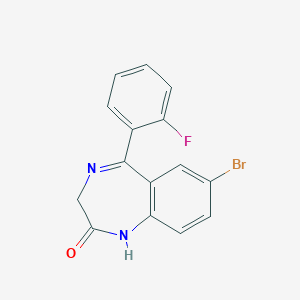

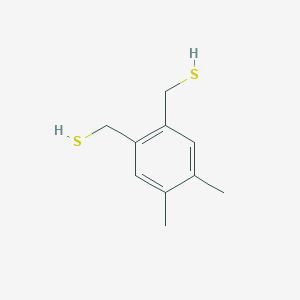

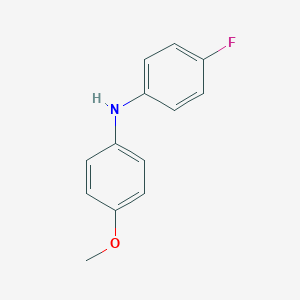

N-(4-Fluorophenyl)-4-methoxyaniline

Descripción general

Descripción

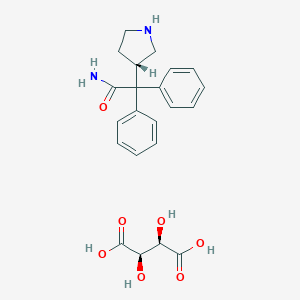

“N-(4-Fluorophenyl)-4-methoxyaniline” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that it contains a fluorophenyl group and a methoxyaniline group123.

Synthesis Analysis

There is no specific information available on the synthesis of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been synthesized through various methods45.Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)-4-methoxyaniline” is not readily available. However, similar compounds have been analyzed using techniques such as X-ray crystallography6.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been involved in various chemical reactions78.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their properties131415.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Ligands and Organometallic Chelates

N-(4-Fluorophenyl)-4-methoxyaniline (FL) is used in the synthesis of maleanilic acid ligands and their organometallic chelates. These chelates, particularly the chromium complex, show high antitumor activity against various human carcinoma cell lines (Oraby et al., 2020).

Synthesis and Growth of Benzylideneaniline Compounds

N-(4-Fluorophenyl)-4-methoxyaniline and related compounds are synthesized and characterized for their properties. These compounds exhibit nonlinear optical properties and are evaluated for biological activities (Subashini et al., 2021).

Chemical Properties and Applications

Investigation of Molecular Structure

The compound's molecular structure has been studied in relation to pyrazoline derivatives. It shows unique geometric parameters and intermolecular hydrogen bonding, demonstrating its potential in chemical research (Köysal et al., 2005).

Antimicrobial Activity of Schiff Bases

Schiff bases derived from N-(4-Fluorophenyl)-4-methoxyaniline have been studied for their antimicrobial activities, demonstrating moderate antibacterial activities against human pathogenic bacteria (Salehi et al., 2015).

Application in PET Imaging for Alzheimer's Disease

A derivative of N-(4-Fluorophenyl)-4-methoxyaniline has been used in PET imaging probes for quantifying serotonin receptors in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Zinc(II) Complex for Antimicrobial Activities

The Zinc(II) complex of N-(4-Fluorophenyl)-4-methoxyaniline has been synthesized and characterized, showing antimicrobial activities against various bacteria and fungi (Obaleye et al., 2016).

Synthesis of Fluorescent Probes

The compound has been used in the synthesis of Schiff base fluorescent probes, which demonstrate selective sensitivity toward transition metal ions, exhibiting on/off fluorescence behavior (Hu et al., 2010).

Safety And Hazards

The safety and hazards of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their safety and hazards161718.

Direcciones Futuras

There is no specific information available on the future directions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been studied for their potential applications192021.

Please note that the information provided is based on the available data and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are required.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBAWYAKHGPVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)-4-methoxyaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.